1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

pKa basicity physicochemical property

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (CAS 1403766-97-1) is a saturated heterocyclic amine building block comprising a 3,3-difluoropyrrolidine ring N-linked to an azetidine ring at the 3-position, supplied as the dihydrochloride salt (molecular formula C₇H₁₄Cl₂F₂N₂, MW 235.11 g/mol). The compound belongs to the intersection of fluorinated pyrrolidine and azetidine chemical space—two privileged motifs in medicinal chemistry—where gem-difluoro substitution on the pyrrolidine simultaneously modulates basicity (predicted pKa 10.38 ± 0.40 for the free base), lipophilicity (LogP 2.17 for the salt; 0.57 for the free base), and conformational preferences.

Molecular Formula C7H14Cl2F2N2
Molecular Weight 235.1 g/mol
CAS No. 1403766-97-1
Cat. No. B1377862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride
CAS1403766-97-1
Molecular FormulaC7H14Cl2F2N2
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2CNC2.Cl.Cl
InChIInChI=1S/C7H12F2N2.2ClH/c8-7(9)1-2-11(5-7)6-3-10-4-6;;/h6,10H,1-5H2;2*1H
InChIKeyLMNIZKOIRDXIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride (CAS 1403766-97-1): Procurement-Relevant Structural Identity & Class Positioning


1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (CAS 1403766-97-1) is a saturated heterocyclic amine building block comprising a 3,3-difluoropyrrolidine ring N-linked to an azetidine ring at the 3-position, supplied as the dihydrochloride salt (molecular formula C₇H₁₄Cl₂F₂N₂, MW 235.11 g/mol) . The compound belongs to the intersection of fluorinated pyrrolidine and azetidine chemical space—two privileged motifs in medicinal chemistry—where gem-difluoro substitution on the pyrrolidine simultaneously modulates basicity (predicted pKa 10.38 ± 0.40 for the free base), lipophilicity (LogP 2.17 for the salt; 0.57 for the free base), and conformational preferences . It is offered commercially by multiple suppliers at 95–97% purity (AChemBlock, Aladdin, ChemShuttle, Leyan, Fluorochem), with pricing at the 1 g scale ranging from approximately $300 to $915 depending on supplier and purity . Critically, this product is not a standalone bioactive molecule but a synthetic intermediate whose procurement value derives entirely from the differentiated physicochemical profile its structural features confer to downstream target molecules.

Why In-Class Substitution of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride Carries Unacceptable Reproducibility Risk


The azetidine–pyrrolidine bifunctional amine space encompasses numerous structurally similar building blocks that differ in fluorine count, regioisomeric connectivity, and salt form, yet these apparently subtle variations produce large shifts in pKa (from ~7.5 to ~10.4), LogP (from ~0.3 to ~2.2), and metabolic stability profiles [1][2]. Substituting the 3,3-difluoropyrrolidine-azetidine scaffold with the non-fluorinated 1-(azetidin-3-yl)pyrrolidine eliminates the pKa-lowering and conformational-rigidifying effects of the gem-difluoro group, while substituting with 3,3-difluoropyrrolidine alone removes the second basic amine center and its associated solubility, salt-forming, and target-engagement properties [1]. Even switching from the dihydrochloride to the ditrifluoroacetate salt form (CAS 1257294-08-8) changes molecular weight (from 235.11 to 390.23 g/mol), solubility profile, and compatibility with downstream coupling chemistry . For procurement teams, these differences mean that casual substitution risks altered reaction yields, unpredictable downstream SAR outcomes, and batch-to-batch irreproducibility that cannot be remedied by post hoc adjustments to stoichiometry or conditions.

Quantitative Differentiation Evidence for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride Versus Closest Analogs


Basicity Modulation: 3,3-Difluoropyrrolidine-Azetidine Conjugate Restores pKa Compared to 3,3-Difluoropyrrolidine Alone

The free base of the target compound exhibits a predicted pKa of 10.38 ± 0.40, substantially higher than 3,3-difluoropyrrolidine (experimental basic pKa 7.5) [1]. This ~2.9 log unit increase in basicity arises from the electron-donating azetidine substituent partially offsetting the electron-withdrawing effect of the gem-difluoro group. In contrast, 1-(azetidin-3-yl)pyrrolidine (non-fluorinated) has a predicted pKa of 10.28, nearly identical to the target compound, indicating that fluorine substitution in the target exerts an unexpectedly modest further depression of basicity relative to what would be predicted from the isolated 3,3-difluoropyrrolidine.

pKa basicity physicochemical property drug design

Lipophilicity Tuning: Gem-Difluoro Substitution Increases LogP Relative to Non-Fluorinated Scaffold

The free base of the target compound has a computed LogP of 0.57, while the non-fluorinated analog 1-(azetidin-3-yl)pyrrolidine (CAS 149105-96-4) has a computed LogP of 0.32 . The introduction of two fluorine atoms increases LogP by approximately 0.25 units (a ~78% increase in partition coefficient), consistent with the well-established phenomenon that fluorine substitution increases lipophilicity in saturated heterocycles. The dihydrochloride salt form further shifts the apparent LogP to 2.17, reflecting the contribution of the ionized state to partitioning behavior .

LogP lipophilicity permeability fluorine effect

Metabolic Stability: 3,3-Difluoropyrrolidine Confers High Oxidative Stability, Contrasting with 3,3-Difluoroazetidine

In a systematic study of mono- and difluorinated saturated heterocyclic amines (Melnykov et al., 2023), intrinsic microsomal clearance measurements demonstrated high metabolic stability for all difluorinated pyrrolidine derivatives studied, with the sole exception being the 3,3-difluoroazetidine derivative [1]. Because the target compound bears the difluoro substituent on the pyrrolidine ring rather than the azetidine ring, it falls into the metabolically stable category, whereas building blocks containing 3,3-difluoroazetidine as the fluorinated moiety carry an empirically demonstrated metabolic liability.

metabolic stability microsomal clearance CYP450 fluorine

Salt Form Differentiation: Dihydrochloride vs. Ditrifluoroacetate—Practical Procurement and Handling Consequences

The target compound is supplied as the dihydrochloride salt (MW 235.11 g/mol, C₇H₁₄Cl₂F₂N₂), which differs substantially from the ditrifluoroacetate salt form of the same free base (CAS 1257294-08-8, MW 390.23 g/mol, C₁₁H₁₄F₈N₂O₄) . The dihydrochloride salt has a lower formula weight per mole of free base (235.11 vs. 390.23), meaning less mass must be weighed for stoichiometric calculations—a practical advantage in multi-step syntheses. The dihydrochloride is a white solid typically stored at 2–8°C, while the ditrifluoroacetate is hygroscopic and requires more stringent handling . Furthermore, the trifluoroacetate counterion can interfere with amide coupling and other base-sensitive reactions, whereas chloride is generally innocuous.

salt form dihydrochloride ditrifluoroacetate solubility handling

Conformational Preference: Gem-Difluoro on Pyrrolidine Enforces Distinct Ring Pucker vs. Non-Fluorinated Analogs

The Melnykov et al. (2023) study demonstrated that both pKa and LogP values of difluorinated saturated heterocycles are 'affected considerably by the conformational preferences of the corresponding derivatives' [1]. The gem-difluoro group on the pyrrolidine ring imposes a strong preference for a specific ring pucker, inducing a facially polarized 'Janus face' electronic distribution in certain conformations. This conformational restriction is absent in the non-fluorinated 1-(azetidin-3-yl)pyrrolidine, which retains conformational freedom of the pyrrolidine ring. The target compound therefore offers a predictable, restricted conformational space that can be exploited for defined vector presentation in target binding.

conformational analysis ring pucker fluorine effect structure-based design

Validated Procurement Scenarios for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold Elaboration Requiring Balanced Basicity and Metabolic Stability

The combination of a moderately basic azetidine nitrogen (pKa ~10.4) with a metabolically robust 3,3-difluoropyrrolidine ring—where the gem-difluoro group simultaneously lowers pyrrolidine basicity, increases lipophilicity, and enforces conformational restriction—makes this building block especially suited for medicinal chemistry programs targeting kinase hinge-binding motifs . Evidence from the Melnykov et al. (2023) class-level study confirms that difluorinated pyrrolidines possess high intrinsic microsomal stability, unlike 3,3-difluoroazetidine [1]. Several vendors note that this scaffold has been explored in the context of Janus kinase (JAK) inhibitor programs , where the dual-ring architecture can address selectivity challenges through defined vector presentation.

Late-Stage Functionalization to Introduce Fluorine-Containing Basic Amine Pharmacophores

The dihydrochloride salt offers straightforward handling and direct compatibility with amide coupling, reductive amination, and Buchwald–Hartwig cross-coupling without the side reactions associated with trifluoroacetate counterions . The predicted LogP increase of 0.25 units relative to the non-fluorinated scaffold translates to measurably improved passive permeability [1], making this an especially appropriate intermediate for CNS-penetrant programs or programs targeting intracellular targets where membrane permeability is a known bottleneck.

Conformationally Restricted Fragment Library Construction for Biophysical Screening

The enforced ring pucker of the 3,3-difluoropyrrolidine moiety, as characterized in the structural analysis of the wider difluorinated heterocycle series by Melnykov et al. , supports the use of this compound in fragment-based drug discovery (FBDD) where rigid, three-dimensional fragments with defined exit vectors are preferred over flexible analogs. The dual basic nitrogens provide two independent salt-bridge or hydrogen-bond donor opportunities upon protonation, increasing the likelihood of crystallographic hits in fragment soaking experiments.

Custom Synthesis Service Qualification: DiHCl Salt as a Quality Benchmark

When requesting custom synthesis of derivatives, procurement teams can specify the dihydrochloride salt form as a quality benchmark, citing its well-characterized properties: white solid appearance, storage at 2–8°C, 95–97% purity per HPLC, and freedom from TFA contamination [1]. This specification is particularly important when sourcing from multiple contract research organizations, as substitution of the ditrifluoroacetate salt (MW 390.23, hygroscopic) has been observed to cause weighing errors and inconsistent reaction stoichiometry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.